Ac-Lys(Fmoc)-OH

Übersicht

Beschreibung

The compound N-acetyl-L-lysine-N-(9-fluorenylmethyloxycarbonyl)-L-lysine is a derivative of lysine, an essential amino acid. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group of lysine, preventing unwanted side reactions during peptide chain elongation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-L-lysine-N-(9-fluorenylmethyloxycarbonyl)-L-lysine typically involves the following steps:

Protection of the Amino Group: The amino group of lysine is protected using the fluorenylmethyloxycarbonyl group. This is achieved by reacting lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine.

Acetylation: The N-terminal amino group of the protected lysine is acetylated using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of N-acetyl-L-lysine-N-(9-fluorenylmethyloxycarbonyl)-L-lysine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of lysine are reacted with fluorenylmethyloxycarbonyl chloride and acetic anhydride under controlled conditions.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-acetyl-L-lysine-N-(9-fluorenylmethyloxycarbonyl)-L-lysine undergoes several types of chemical reactions:

Deprotection: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, revealing the free amino group.

Acylation: The amino group can be further modified through acylation reactions.

Substitution: The compound can undergo substitution reactions where the fluorenylmethyloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide is commonly used for deprotection.

Acylation: Acetic anhydride and pyridine are used for acetylation.

Substitution: Various reagents can be used depending on the desired substitution.

Major Products

Deprotected Lysine: Removal of the fluorenylmethyloxycarbonyl group yields free lysine.

Acylated Derivatives: Acylation reactions produce various acylated lysine derivatives.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Ac-Lys(Fmoc)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group that can be easily removed under mild conditions, facilitating the stepwise assembly of peptides.

Case Study: Synthesis of Fluorescent Peptides

A study demonstrated the incorporation of this compound into fluorescent peptide substrates using 5-carboxyfluorescein (5-Fam). This method allows for the synthesis of peptide substrates suitable for Förster Resonance Energy Transfer (FRET) assays, which are crucial for studying protein interactions and dynamics in biological systems .

Drug Development

This compound has been explored for its potential in drug development, particularly as a selective inhibitor of enzymes such as butyrylcholinesterase (BChE). Research indicates that modifications of the lysine side chain can enhance inhibitory activity, making it a candidate for developing therapeutic agents against neurodegenerative diseases .

Inhibition Studies

Inhibition studies have shown that Fmoc-amino acids, including this compound, selectively inhibit BChE with varying efficacy compared to acetylcholinesterase (AChE), highlighting their potential as therapeutic agents .

| Fmoc-Amino Acid | K I (µM) |

|---|---|

| Fmoc-Lys(OAc) | 150 ± 10 |

| Fmoc-Leu | 115 ± 11 |

| Fmoc-Ile | 194 ± 13 |

Supramolecular Chemistry

Recent studies have explored the use of this compound in the formation of supramolecular structures through co-assembly with other Fmoc-amino acids. This application is particularly relevant for creating hydrogels and other materials with specific mechanical and chemical properties.

Hydrogel Formation

Research has shown that this compound can co-assemble with other Fmoc-amino acids to form hydrogels with distinct properties. The size and distribution of particles within these gels can be manipulated by varying the ratios of amino acids used in the assembly process .

| Sample Composition | Particle Size (nm) | Polydispersity Index (PDI) |

|---|---|---|

| Fmoc-Lys-FMOC | 320 | 0.5 |

| Fmoc-Trp-FMOC + Fmoc-Lys-FMOC | 490 | 0.3 |

Bioconjugation Applications

This compound is also employed in bioconjugation strategies, where it serves as a linker to attach various biomolecules, including peptides and proteins, to surfaces or other molecules. This application is crucial in developing biosensors and targeted drug delivery systems.

Case Study: Targeted Drug Delivery

In targeted drug delivery systems, this compound can be utilized to conjugate therapeutic agents to specific cell types by exploiting receptor-mediated endocytosis pathways. This enhances the efficacy and reduces side effects associated with conventional drug delivery methods.

Wirkmechanismus

The primary function of N-acetyl-L-lysine-N-(9-fluorenylmethyloxycarbonyl)-L-lysine is to protect the amino group of lysine during peptide synthesis. The fluorenylmethyloxycarbonyl group prevents unwanted side reactions, ensuring the correct sequence of amino acids in the peptide chain. The acetyl group at the N-terminus provides additional stability to the peptide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-tert-butoxycarbonyl-L-lysine: Another lysine derivative used in peptide synthesis.

N-carbobenzyloxy-L-lysine: A lysine derivative with a different protecting group.

N-acetyl-L-lysine: A simpler derivative without the fluorenylmethyloxycarbonyl group.

Uniqueness

N-acetyl-L-lysine-N-(9-fluorenylmethyloxycarbonyl)-L-lysine is unique due to the presence of both the acetyl and fluorenylmethyloxycarbonyl groups. This dual protection provides enhanced stability and selectivity during peptide synthesis, making it a valuable tool in the field of peptide chemistry.

Biologische Aktivität

Ac-Lys(Fmoc)-OH, or Acetyl-Lysine with a Fluorenylmethyloxycarbonyl (Fmoc) protecting group, is a compound of significant interest in biochemical research due to its role in post-translational modifications, particularly in the context of histone acetylation and protein interactions. This article explores its biological activity, synthesis methods, and implications in various research areas.

Chemical Structure and Properties

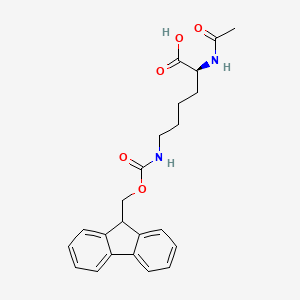

This compound has the molecular formula C23H26N2O5 and a molecular weight of 414.47 g/mol. The structure features an acetyl group attached to the lysine side chain, which plays a crucial role in modulating protein interactions and functions.

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where Fmoc-Lys(Ac)-OH is utilized as a building block. The Fmoc group serves as a protecting group that can be removed under basic conditions, allowing for the selective modification of the lysine residue in peptides.

Biological Activity

1. Role in Histone Acetylation:

Acetylated lysines are critical for regulating gene expression through their influence on chromatin structure. The presence of the acetyl group neutralizes the positive charge of lysine, reducing histone-DNA interactions and promoting a more relaxed chromatin state conducive to transcription.

2. Interaction with Histone Deacetylases (HDACs):

Research indicates that this compound can mimic natural acetyl-lysine residues, serving as a substrate for HDACs. Inhibition studies have shown that hydroxamic acid derivatives can effectively inhibit HDAC activity, providing insights into substrate selectivity and potential therapeutic applications for cancer treatment .

3. Protein-Protein Interactions:

this compound facilitates studies on protein interactions involving acetylated lysines, which are common in transcriptional regulation. The compound's ability to form stable complexes with proteins like nucleophosmin (NPM1) highlights its utility in understanding competitive binding mechanisms within cellular processes .

Table 1: Summary of Biological Activities

Case Study: HDAC Inhibition Assays

In one study, a library of peptides containing this compound was synthesized to evaluate their deacetylation rates by the HMR complex. The results indicated that specific sequences exhibited high initial rates of deacetylation, suggesting that the primary amino acid sequence significantly influences substrate selectivity .

Implications for Therapeutic Development

The ability of this compound to modulate protein interactions through acetylation opens avenues for developing therapeutic agents targeting HDACs in cancer and other diseases characterized by dysregulated gene expression. Furthermore, understanding the nuances of its interaction with various proteins can lead to novel strategies for manipulating cellular pathways involved in disease progression.

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXGLFPXINBZFY-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.